molecular formula C22H18ClN3O2S2 B2628330 (4S)-3-[(4-fluorophenyl)sulfonyl]-N-{[2-(2-thienyl)-1,3-thiazol-4-yl]methyl}-1,3-thiazolidine-4-carboxamide CAS No. 1105251-40-8

(4S)-3-[(4-fluorophenyl)sulfonyl]-N-{[2-(2-thienyl)-1,3-thiazol-4-yl]methyl}-1,3-thiazolidine-4-carboxamide

Cat. No. B2628330
CAS RN: 1105251-40-8
M. Wt: 455.98
InChI Key: TWXRBRSVLARRBX-UHFFFAOYSA-N
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Description

(4S)-3-[(4-fluorophenyl)sulfonyl]-N-{[2-(2-thienyl)-1,3-thiazol-4-yl]methyl}-1,3-thiazolidine-4-carboxamide is a useful research compound. Its molecular formula is C22H18ClN3O2S2 and its molecular weight is 455.98. The purity is usually 95%.
BenchChem offers high-quality (4S)-3-[(4-fluorophenyl)sulfonyl]-N-{[2-(2-thienyl)-1,3-thiazol-4-yl]methyl}-1,3-thiazolidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4S)-3-[(4-fluorophenyl)sulfonyl]-N-{[2-(2-thienyl)-1,3-thiazol-4-yl]methyl}-1,3-thiazolidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity

The compound and its derivatives have shown promise in the field of oncology, particularly in inducing apoptosis in cancer cells. Ö. Yılmaz et al. (2015) synthesized derivatives of a structurally similar compound that demonstrated proapoptotic activity against melanoma cell lines, highlighting their potential as anticancer agents. These compounds were also investigated as inhibitors of human carbonic anhydrase isoforms, showing inhibitory effects with IC50 values ranging between 0.72 and 1.60 µM Ö. Yılmaz, Suna Özbaş Turan, J. Akbuğa, P. Tiber, O. Orun, C. Supuran, Ş. Küçükgüzel, 2015.

Antimicrobial Activity

Research into derivatives of this compound has also explored their antimicrobial potential. N. Patel and S. D. Patel (2010) synthesized fluoroquinolone-based 4-thiazolidinones from a lead molecule and screened them for antifungal and antibacterial activities, establishing a foundation for further exploration into antimicrobial therapies N. Patel, S. D. Patel, 2010.

Antibacterial and Antifungal Agents

The compound's derivatives have been evaluated for their antibacterial and antifungal activities. For example, D. Sowmya et al. (2018) prepared compounds via 1,3-dipolar cycloaddition methodology, showing potential antibacterial activity against B. subtilis and antifungal activity against A. niger, pointing to their utility in developing new antimicrobial agents D. Sowmya, G. Lakshmi Teja, A. Padmaja, V. Kamala Prasad, V. Padmavathi, 2018.

Novel Synthetic Routes and Molecular Structures

Exploration into the synthesis and characterization of this compound and its derivatives offers insights into novel synthetic routes and molecular structures, aiding in the advancement of chemical sciences. Studies by C. Renzulli et al. (2011) on the disposition and metabolism of related compounds provide valuable information on their pharmacokinetics and metabolic pathways, which is crucial for drug development C. Renzulli, M. Nash, M. Wright, Steven Thomas, S. Zamuner, M. Pellegatti, P. Bettica, G. Boyle, 2011.

properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-(3-methyl-4-oxo-6-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN3O2S2/c1-26-21(28)20-17(11-18(30-20)15-5-3-2-4-6-15)25-22(26)29-13-19(27)24-12-14-7-9-16(23)10-8-14/h2-11H,12-13H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWXRBRSVLARRBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C=C(S2)C3=CC=CC=C3)N=C1SCC(=O)NCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4S)-3-[(4-fluorophenyl)sulfonyl]-N-{[2-(2-thienyl)-1,3-thiazol-4-yl]methyl}-1,3-thiazolidine-4-carboxamide

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